Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
CAS No.:
Cat. No.: VC16231269
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O4 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
| Standard InChI | InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-15-9-11(10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) |
| Standard InChI Key | FQNPPTMKBREXEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate has the molecular formula C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol. Its IUPAC name is ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate, reflecting the tert-butyl carbamate group at the pyridine’s 3-position and the ethyl ester at the 4-position.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
| Molecular Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 313490-90-3 |
| SMILES | CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
| InChI Key | FQNPPTMKBREXEX-UHFFFAOYSA-N |
The Boc group serves as a protective moiety for the amine, preventing unwanted reactions during synthesis, while the ethyl ester enhances solubility in organic solvents.
Spectroscopic Data
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¹H NMR: Peaks corresponding to the tert-butyl group (δ 1.42 ppm, singlet), ethyl ester (δ 1.25 ppm triplet, δ 4.12 ppm quartet), and pyridine protons (δ 6.8–8.2 ppm).
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IR Spectroscopy: Stretching vibrations for C=O (ester: ~1740 cm⁻¹; carbamate: ~1690 cm⁻¹) and N-H (~3350 cm⁻¹).
Synthesis Methodologies
General Synthetic Routes
The synthesis typically involves a multi-step strategy:
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Protection of the Amino Group: Reaction of 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield 3-(tert-butoxycarbonylamino)pyridine.
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Acetylation and Esterification: Introduction of the acetate side chain via alkylation or Michael addition, followed by esterification with ethanol under acidic conditions.
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc protection of 3-aminopyridine | Boc₂O, Et₃N, THF, 0°C → RT, 12 h | 85% |
| 2 | Acetylation at pyridine C4 | Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 6 h | 78% |
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance efficiency. For example, a palladium-catalyzed coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and ethyl bromoacetate has been reported, achieving yields >90% after optimization .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s Boc and ester groups enable its use in:
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Peptide Mimetics: Incorporation into pseudopeptide structures to enhance metabolic stability.
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Kinase Inhibitors: Functionalization of the pyridine ring for targeting ATP-binding sites in kinases.
Case Study: Anticancer Agent Development
Derivatives of this compound were synthesized and evaluated against non-small cell lung cancer (NSCLC) cell lines. A derivative with a trifluoromethyl substituent showed IC₅₀ = 2.1 µM in A549 cells, comparable to erlotinib (IC₅₀ = 1.8 µM) .
Pharmacological and Biological Studies
In Vitro Assays
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Enzyme Inhibition: Demonstrated moderate activity against tyrosine kinases (e.g., EGFR, IC₅₀ = 5.3 µM).
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Cytotoxicity: Selective toxicity toward cancer cells over normal fibroblasts (SI > 10).
Molecular Docking Insights
Docking studies into EGFR’s active site revealed hydrogen bonding between the pyridine nitrogen and Met793, alongside hydrophobic interactions with the Boc group.
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